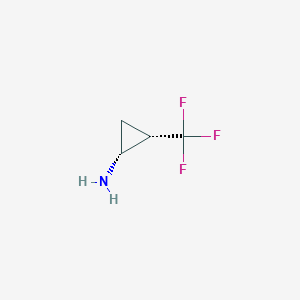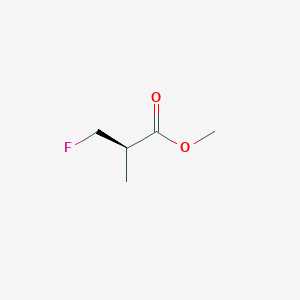
(2S)-2-amino(1,2-13C2)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino(1,2-13C2)propanoic acid: is a labeled variant of the naturally occurring amino acid, alanine. This compound is isotopically enriched with carbon-13 at the first and second carbon positions. It is used extensively in scientific research, particularly in studies involving metabolic pathways and protein structure analysis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino(1,2-13C2)propanoic acid typically involves the incorporation of carbon-13 isotopes into the precursor molecules. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. The isotopically labeled aldehyde can be prepared using carbon-13 labeled reagents.
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms that incorporate carbon-13 into their metabolic pathways. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions:
Oxidation: (2S)-2-amino(1,2-13C2)propanoic acid can undergo oxidation to form pyruvate.
Reduction: It can be reduced to form alaninol.
Substitution: The amino group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Pyruvate
Reduction: Alaninol
Substitution: Various substituted alanine derivatives
科学的研究の応用
Chemistry: (2S)-2-amino(1,2-13C2)propanoic acid is used in NMR spectroscopy to study the structure and dynamics of proteins and peptides. The carbon-13 labeling provides detailed information about the molecular environment and interactions.
Biology: In biological research, this compound is used to trace metabolic pathways and understand the biosynthesis of proteins. It helps in studying enzyme mechanisms and metabolic flux analysis.
Medicine: In medical research, this compound is used in metabolic studies to understand diseases related to amino acid metabolism. It is also used in the development of diagnostic tools and therapeutic agents.
Industry: Industrially, this compound is used in the production of labeled pharmaceuticals and as a standard in analytical chemistry for quality control and calibration purposes.
作用機序
The mechanism of action of (2S)-2-amino(1,2-13C2)propanoic acid involves its incorporation into proteins and metabolic pathways. The carbon-13 labeling allows for the tracking of the compound through various biochemical processes. It interacts with enzymes and other proteins, providing insights into their function and structure.
類似化合物との比較
(2S)-2-amino(1-13C)propanoic acid: Labeled with carbon-13 at the first carbon position.
(2S)-2-amino(2-13C)propanoic acid: Labeled with carbon-13 at the second carbon position.
(2S)-2-amino(1,2-13C2)butanoic acid: A similar compound with an additional carbon in the backbone.
Uniqueness: (2S)-2-amino(1,2-13C2)propanoic acid is unique due to its dual carbon-13 labeling, which provides more detailed information in NMR studies compared to singly labeled compounds. This dual labeling enhances the resolution and accuracy of metabolic and structural studies.
特性
分子式 |
C3H7NO2 |
|---|---|
分子量 |
91.079 g/mol |
IUPAC名 |
(2S)-2-amino(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1,3+1 |
InChIキー |
QNAYBMKLOCPYGJ-PIJHRLDMSA-N |
異性体SMILES |
C[13C@@H]([13C](=O)O)N |
正規SMILES |
CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


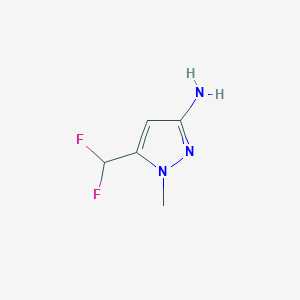
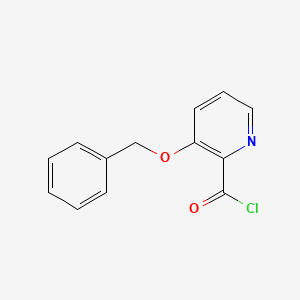
![2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953194.png)
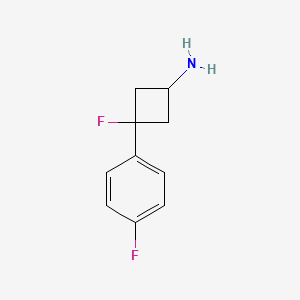
![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)
![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)


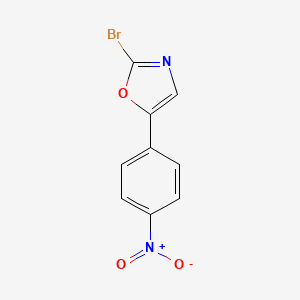
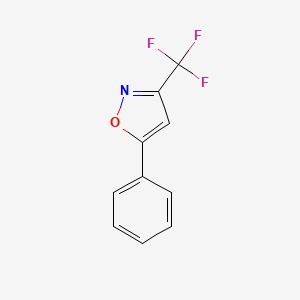
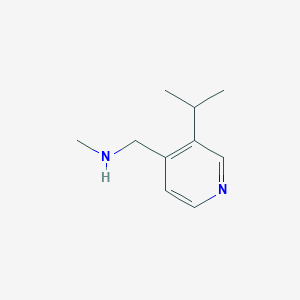
![(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B12953237.png)
